molecular formula C18H19N3O2 B13396264 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide CAS No. 1640981-20-9

1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide

Numéro de catalogue: B13396264
Numéro CAS: 1640981-20-9
Poids moléculaire: 309.4 g/mol
Clé InChI: DSXQCRAMTMAFGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS: 1640981-20-9) is a benzimidazole derivative with a molecular formula of C₁₈H₁₉N₃O₂ and a molar mass of 309.36 g/mol. It features a benzyl group at position 1, a hydroxy group at position 4, and a dimethylcarboxamide substituent at position 6 (Figure 1). This compound is primarily recognized as Tegoprazan Impurity 6, a byproduct or intermediate in the synthesis of the therapeutic agent Tegoprazan, a potassium-competitive acid blocker (P-CAB) .

Propriétés

Numéro CAS

1640981-20-9

Formule moléculaire

C18H19N3O2

Poids moléculaire

309.4 g/mol

Nom IUPAC

3-benzyl-7-hydroxy-N,N,2-trimethylbenzimidazole-5-carboxamide

InChI

InChI=1S/C18H19N3O2/c1-12-19-17-15(21(12)11-13-7-5-4-6-8-13)9-14(10-16(17)22)18(23)20(2)3/h4-10,22H,11H2,1-3H3

Clé InChI

DSXQCRAMTMAFGC-UHFFFAOYSA-N

SMILES canonique

CC1=NC2=C(N1CC3=CC=CC=C3)C=C(C=C2O)C(=O)N(C)C

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can yield imidazole derivatives . Another approach involves the use of benzyl isocyanide derivatives in a base-promoted cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may utilize high-yielding protocols such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce waste. The use of catalysts like NHC-copper or Schiff’s base complex nickel can further optimize the yield and selectivity of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halides or alkyl groups .

Applications De Recherche Scientifique

1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials and catalysts .

Mécanisme D'action

The mechanism of action of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the application, but often involve modulation of cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Tegoprazan (C20H19F2N3O3)

Structural Differences :

  • Tegoprazan replaces the benzyl group at position 1 with a 5,7-difluorochroman-4-yl moiety, enhancing lipophilicity and target binding .
  • The hydroxy group at position 4 in the impurity is substituted with a (5,7-difluorochroman-4-yl)oxy chain in Tegoprazan, critical for its reversible inhibition of gastric H⁺/K⁺-ATPase .

Pharmacological Activity :

  • Tegoprazan exhibits potent inhibition of H⁺/K⁺-ATPase (IC₅₀: 0.29–0.52 µM) and demonstrates rapid absorption in dogs, with gastric acid suppression observed at 1 mg/kg .
  • In contrast, the impurity lacks therapeutic efficacy due to the absence of the difluorochroman group, which is essential for P-CAB activity .

BMTB (5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide)

Structural Differences :

  • BMTB (C₁₇H₁₅BrF₂N₄O₃) incorporates a 4-bromo-2-fluorophenyl substituent at position 5 and a 2-hydroxyethoxy group at position 6, distinguishing it from the target compound’s benzyl and hydroxy groups .

2-Substituted Benzimidazole-6-sulfonamides

Structural Differences :

  • These analogs replace the carboxamide at position 6 with a sulfonamide group and introduce aryl or alkyl chains at position 2 (e.g., compound 19 in ) .

Pharmacological Activity :

  • Sulfonamide derivatives act as carbonic anhydrase inhibitors, with IC₅₀ values in the nanomolar range, highlighting how substituent changes redirect mechanism of action .

N,N'-(Ethane-1,2-diylbis(oxy))bis(5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide)

Structural Differences :

  • This dimeric compound (C₃₂H₂₄Br₂F₄N₈O₄) links two benzimidazole-carboxamide units via an ethylene glycol bridge, contrasting with the monomeric structure of the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference ID
Target Compound (Tegoprazan Impurity 6) C₁₈H₁₉N₃O₂ 1-Benzyl, 4-hydroxy, 6-(N,N-dimethylcarboxamide) Drug impurity, no therapeutic activity
Tegoprazan C₂₀H₁₉F₂N₃O₃ 1-(5,7-Difluorochroman-4-yl)oxy, 6-(N,N-dimethylcarboxamide) H⁺/K⁺-ATPase inhibitor (P-CAB) for GERD/ulcers
BMTB C₁₇H₁₅BrF₂N₄O₃ 5-(4-Bromo-2-fluorophenyl)amino, 4-fluoro, 6-(2-hydroxyethoxy) Kinase modulation, anti-proliferative
Benzimidazole-6-sulfonamide (Compound 19) C₁₄H₁₄N₄O₄S 6-Sulfonamide, 2-(4-hydroxy-3-carboxyphenyl) Carbonic anhydrase inhibitor
Ethane-linked Dimer C₃₂H₂₄Br₂F₄N₈O₄ Dimeric structure with ethylene glycol bridge Potential DNA-binding/multi-target agent

Key Findings and Implications

Structural Determinants of Activity :

  • The difluorochroman-oxy group in Tegoprazan is critical for P-CAB activity, while its absence in the impurity renders it pharmacologically inert .
  • Substituents at position 6 (carboxamide vs. sulfonamide) dictate target specificity, with sulfonamides favoring carbonic anhydrase over H⁺/K⁺-ATPase .

Synthetic Relevance :

  • The target compound’s benzyl group may arise from incomplete substitution during Tegoprazan synthesis, emphasizing the need for stringent quality control .

Therapeutic Potential: Structural modifications (e.g., dimerization, halogenation) in analogs like BMTB or the ethylene-linked dimer suggest opportunities for novel drug development .

Activité Biologique

1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS: 1640981-20-9) is a synthetic compound belonging to the class of benzimidazole derivatives. Its molecular formula is C18_{18}H19_{19}N3_3O2_2, and it has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antiviral and anticancer applications.

  • Molecular Weight : 309.36 g/mol
  • Purity : ≥95%
  • IUPAC Name : this compound
  • SMILES Notation : O=C(N(C)C)C1=CC(O)=C(N=C(C)N2CC3=CC=CC=C3)C2=C1

Antiviral Activity

Research has indicated that compounds similar to 1-benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole derivatives exhibit significant antiviral properties. In a study focusing on N-heterocycles, certain benzimidazole derivatives demonstrated effective inhibition of viral replication in various assays. For instance, compounds with structural similarities showed EC50_{50} values ranging from 5–28 μM against respiratory syncytial virus (RSV) .

CompoundVirus TargetedEC50_{50} (μM)
Benzimidazole derivative ARSV10
Benzimidazole derivative BHCV6.7
Benzimidazole derivative CDENV0.35

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted that benzyl-substituted benzimidazole variants exhibited enhanced potency in inhibiting prostate cancer (PCa) cell lines, suggesting that the structural modifications contribute to increased biological activity . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although specific pathways remain under investigation.

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Viral Enzymes : Similar compounds have shown effectiveness by inhibiting enzymes critical for viral replication, such as IMP dehydrogenase.
  • Cytotoxic Effects on Cancer Cells : Inducing apoptosis and disrupting cell cycle progression in tumor cells.

Study on Antiviral Potency

In a comparative study, a series of benzimidazole derivatives were tested against various viruses. The results indicated that modifications at the benzyl position significantly affected antiviral potency. For example, one derivative demonstrated a remarkable selectivity index when compared to standard antiviral agents like ribavirin .

Study on Anticancer Effects

A recent investigation into the anticancer potential of benzyl-substituted benzimidazoles revealed that these compounds could effectively reduce cell viability in PCa models by over 70% at concentrations as low as 5 μM . The study utilized flow cytometry and Western blot analysis to confirm apoptosis induction through caspase activation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, and how are intermediates characterized?

  • The synthesis typically involves multi-step protocols starting with o-phenylenediamine derivatives. For example, intermediates such as 1H-benzo[d]imidazole-2-thiol are synthesized via condensation with carbon disulfide under alkaline conditions (e.g., KOH in ethanol), followed by hydrazine hydrate treatment to introduce hydrazinyl groups . Subsequent steps may involve alkylation or acylation with benzyl or carboxamide precursors under reflux conditions.
  • Characterization methods :

  • IR spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
  • NMR spectroscopy : Confirms regiochemistry (e.g., δ12.31 for S-H protons, δ10.93 for benzimidazole N-H) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. How are spectroscopic techniques employed to confirm the structure of this compound and its derivatives?

  • 1H-NMR/13C-NMR : Assignments of aromatic protons (δ7.1–8.3 ppm) and carbons (e.g., δ151.93 for N=C-N in benzimidazole) differentiate substituent positions .
  • Elemental analysis : Ensures purity (deviations <±0.4% from theoretical C/H/N/O values) .
  • X-ray crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity during synthesis?

  • Critical variables :

  • Temperature : High temperatures (e.g., reflux in 2-butanone) enhance condensation efficiency but may require inert atmospheres (N₂/Ar) to prevent oxidation .
  • Catalysts : DBU (1,8-diazabicycloundec-7-ene) improves alkylation selectivity in acetonitrile .
  • Workup protocols : Gradient column chromatography (e.g., silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts .
    • Case study : LiAlH4-mediated reductions in ether require strict anhydrous conditions to avoid side reactions (e.g., over-reduction) .

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

  • Common causes :

  • Impurities : Residual solvents (e.g., DMSO-d6 in NMR) may obscure signals; rigorous drying (Na2SO4) is recommended .
  • Tautomerism : Benzimidazole N-H protons exhibit dynamic exchange, broadening peaks in D2O-containing solvents .
  • Crystallinity : Amorphous byproducts may skew melting points; recrystallization (e.g., ethanol/water) improves reproducibility .

Q. What experimental designs are suitable for evaluating the compound's biological activity?

  • In vitro assays :

  • Enzyme inhibition : Dose-response curves (IC50 determination) using fluorogenic substrates (e.g., for kinases or proteases) .
  • Receptor binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) quantify affinity (Ki) .
    • Statistical design :
  • Factorial DOE : Varies concentrations, pH, and incubation times to identify synergistic/antagonistic effects .
  • Positive/negative controls : Includes reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. How can computational methods guide the rational design of derivatives with enhanced activity?

  • Molecular docking : Predicts binding poses in target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina .
  • QSAR modeling : Correlates substituent electronic properties (Hammett σ) with bioactivity to prioritize synthetic targets .
  • MD simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales (e.g., GROMACS) .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous solvents (e.g., CH3CN, THF) and inert atmospheres for moisture-sensitive steps .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey UJDROFACKXBUSV-UHFFFAOYSA-N) to confirm identity .
  • Biological assays : Include triplicate measurements and ANOVA analysis (p<0.05) to ensure statistical significance .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.